molecular formula C6Br2F4 B1220476 1,2-Dibromotetrafluorobenzene CAS No. 827-08-7

1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476
CAS No.: 827-08-7
M. Wt: 307.87 g/mol
InChI Key: IPLUWQPTPKNBRD-UHFFFAOYSA-N
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Description

1,2-Dibromotetrafluorobenzene is a halogenated aromatic compound with the molecular formula C6Br2F4. It is characterized by the presence of two bromine atoms and four fluorine atoms attached to a benzene ring. This compound is known for its clear, colorless liquid form and is primarily used as an intermediate in various chemical syntheses .

Mechanism of Action

The mechanism of action of 1,2-Dibromotetrafluorobenzene largely depends on its role as an intermediate in chemical reactions. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .

Properties

IUPAC Name

1,2-dibromo-3,4,5,6-tetrafluorobenzene
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InChI

InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUWQPTPKNBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50231968
Record name 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
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Molecular Weight

307.87 g/mol
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Physical Description

Colorless liquid;
Record name 1,2-Dibromotetrafluorobenzene
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CAS No.

827-08-7
Record name 1,2-Dibromotetrafluorobenzene
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Record name 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
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Record name 1,2-Dibromotetrafluorobenzene
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Record name 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
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Record name 1,2-dibromo-3,4,5,6-tetrafluorobenzene
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Record name 1,2-DIBROMO-3,4,5,6-TETRAFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the halogen bonding capabilities of 1,2-diiodotetrafluorobenzene compared to 1,2-dibromotetrafluorobenzene in supramolecular chemistry?

A1: Research indicates that while both 1,2-diiodotetrafluorobenzene and this compound possess halogen bonding capabilities, the iodine analogue exhibits significantly stronger interactions. [] This difference in strength directly influences the formation of supramolecular structures. Specifically, 1,2-diiodotetrafluorobenzene can drive the assembly of unique enantiomeric pairs of double helices with 2,2′-bi(1,8-naphthyridine) through robust bifurcated iodine bonds. [] These strong interactions overcome the inherent herringbone packing arrangement of 2,2′-bi(1,8-naphthyridine) and promote a face-to-face π···π stacking pattern. [] In contrast, attempts to synthesize a cocrystal of this compound (or 1,2-dichlorotetrafluorobenzene) with 2,2′-bi(1,8-naphthyridine) under similar conditions were unsuccessful. [] This observation underscores the importance of the halogen bond strength in supramolecular self-assembly processes.

Q2: How can this compound be utilized in the synthesis of extended conjugated systems?

A2: this compound serves as a valuable building block in the synthesis of extended conjugated systems. [] For instance, it acts as a precursor in the preparation of octafluorobiphenyl-2,2′-diylbis(diarylmethylium) dye 2a2+ which can be reversibly transformed into the colorless dihydrophenanthrene donor 1a. [] This dihydrophenanthrene derivative (1a) readily undergoes SNAr reactions with various nucleophiles, allowing for the incorporation of the tetrafluorobiphenyl moiety into larger π-conjugated frameworks. [] This synthetic strategy highlights the versatility of this compound in constructing complex organic materials with tailored electronic properties.

Q3: What insights can nuclear magnetic resonance (NMR) spectroscopy provide regarding the relaxation mechanisms of this compound in viscous solutions?

A3: NMR linewidth analysis of this compound in viscous solutions provides valuable information about its relaxation mechanisms. [] By comparing experimental linewidths with theoretical calculations based on Redfield's theory, researchers can deduce the dominant relaxation pathways. [] Studies have revealed that the relaxation of this compound in viscous solutions is primarily governed by intermolecular interactions rather than intramolecular dipolar couplings. [] This finding implies that the molecule's rotational dynamics are significantly hindered in viscous environments, leading to enhanced intermolecular interactions as the primary source of nuclear spin relaxation.

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